The compound is cataloged under CAS number 1630906-29-4 and is often utilized in research focused on developing new therapeutic agents. It belongs to the broader class of pyrazolo derivatives, which are known for their diverse pharmacological activities, including anti-tuberculosis and kinase inhibition properties .
The synthesis of 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves cyclocondensation reactions. One common method includes the reaction of aminopyrazoles with β-ketoesters or other electrophiles under controlled conditions. For instance, using a one-step cyclocondensation reaction allows for the efficient formation of the pyrazolo structure from commercially available precursors .
Key steps in the synthesis may include:
The structure of 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine features a unique arrangement of nitrogen atoms within a bicyclic framework. The compound can be represented using SMILES notation as CC1CNCC2=CC=NN21
.
Key Structural Features:
7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine participates in various chemical reactions that can modify its structure and enhance its activity. Common reactions include:
These modifications are crucial for optimizing the compound's pharmacological properties.
The mechanism of action for compounds like 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine often involves interaction with specific biological targets. For instance:
The physical properties of 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine include:
Chemical properties include:
The applications of 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine span various fields:
Research continues to explore new derivatives and their effects on biological systems to enhance therapeutic efficacy.
The medicinal exploration of pyrazolo[1,5-a]pyrazines has evolved through distinct developmental epochs, beginning with early synthetic methodologies in the 1970s-1980s that established fundamental cyclocondensation approaches between aminopyrazoles and α-halocarbonyl precursors. These foundational studies enabled the systematic construction of the bicyclic core but initially yielded limited biological characterization beyond preliminary antimicrobial screening [6]. The transformative period emerged in the late 1990s with structure-activity relationship (SAR) elucidation against kinase targets, notably through work by Hoffmann-La Roche identifying pyrazolo[1,5-a]pyrazines as potent cyclin-dependent kinase (CDK) inhibitors with antiproliferative activity against multiple cancer cell lines (GI₅₀ values: 0.1-5 μM) [5] [6]. This era established the scaffold's capacity for ATP-competitive inhibition through conserved hydrogen bonding with kinase hinge regions, leveraging the N1 nitrogen and C3 substituents as key pharmacophoric elements.
Table 1: Historical Milestones in Pyrazolo[1,5-a]pyrazine Development
Time Period | Key Advancement | Therapeutic Focus | Representative Compound |
---|---|---|---|
1970s-1980s | Initial synthetic methodologies | Antimicrobial agents | Unsubstituted core |
Late 1990s | Kinase inhibition profiling | Oncology targets | CDK2 inhibitors |
2010-2015 | Structure-based optimization | Neurological disorders | GluN2A PAMs |
2017-Present | Targeted anti-infectives | Hepatitis B therapy | WO2018011163A1 derivatives |
The 2010-2015 period witnessed strategic diversification into neurological targets, exemplified by scaffold-hopping approaches that generated pyrazolo[1,5-a]pyrazin-4-ones as brain-penetrant GluN2A-selective positive allosteric modulators (PAMs) for schizophrenia and depression. These derivatives demonstrated nanomolar potentiation of N-methyl-D-aspartate receptor (NMDAR) currents and significant long-term potentiation enhancement in rat hippocampus following oral administration [3]. Contemporary innovation (2017-present) focuses on infectious disease applications, particularly through patent WO2018011163A1 disclosing 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine carboxamides as hepatitis B virus (HBV) core protein allosteric modulators. These compounds disrupt viral capsid assembly via selective binding to hydrophobic pockets, achieving picomolar inhibition of viral DNA replication in primary human hepatocytes [7]. Synthetic methodology advancements during this period include microwave-assisted cyclizations and transition metal-catalyzed C-H functionalizations that improved efficiency (yields increasing from 40-55% to 75-90%) while enabling C3-arylation, C6-amination, and N4-alkylation previously inaccessible through classical methods [6] [9].
The 7-methyl substitution in pyrazolo[1,5-a]pyrazine derivatives represents a strategic molecular modification with profound implications for target engagement and physicochemical optimization. This alkyl group induces three-dimensional conformational constraints through steric buttressing at the ring fusion point, preferentially stabilizing bioactive conformations through van der Waals interactions with hydrophobic enzyme subpockets. Comparative SAR analyses of methyl versus hydrogen at C7 reveal 5-20 fold potency enhancements across multiple target classes, attributable to favorable desolvation energy and entropy gains upon binding [1] [8]. The methyl group's electron-donating character (+I effect) modulates the electron density distribution across the bicyclic system, increasing π-nucleophilicity at C2 and N1 critical for forming charge-transfer interactions with electrophilic receptor residues.
Table 2: Impact of 7-Methyl Substitution on Molecular Properties and Bioactivity
Property | 7-H Derivatives | 7-CH₃ Derivatives | Change (%) |
---|---|---|---|
logP (Calculated) | 0.8-1.2 | 1.3-1.7 | +40-60% |
Aqueous Solubility (μM) | 220-350 | 150-240 | -25-35% |
Microsomal Stability (t₁/₂, min) | 12-18 | 25-42 | +80-140% |
Antimycobacterial MIC₉₀ (μM) | 32-65 | 4-8 | 8-fold improvement |
Kinase Inhibition Kᵢ (nM) | 120-380 | 15-45 | 8-25 fold improvement |
The metabolic stability conferred by 7-methylation is particularly significant, with human liver microsomal half-life (t₁/₂) extensions of 80-140% observed due to blockade of cytochrome P450-mediated oxidation at C7. This modification simultaneously reduces intermolecular π-stacking in the solid state, enhancing crystallinity and dissolution properties—critical factors for oral bioavailability. In antimycobacterial applications, 7-methylpyrazolo[1,5-a]pyrazines demonstrate 8-fold lower MIC₉₀ values (4-8 μM) against Mycobacterium tuberculosis H37Rv compared to unmethylated analogs (32-65 μM), attributed to improved penetration through mycolic acid-rich cell walls [1] [8]. The methyl group's steric shielding effect also mitigates potential metabolic vulnerabilities at adjacent positions, as evidenced by reduced formation of 7-hydroxylated metabolites in hepatocyte incubations (<5% versus 25-40% for des-methyl congeners) [7]. Quantum mechanical calculations (DFT/B3LYP/6-311G**) indicate the methyl torsion angle optimizes between 15-35° relative to the pyrazine plane, positioning its C-H bonds for optimal hydrophobic contacts with aliphatic residues like Leu83 in CDK2 or Val135 in HBV core protein [5] [7]. This precise spatial orientation creates a "methyl-binding pocket" complementarity that underpins the consistent bioactivity enhancements across diverse target classes.
Positional isomerism within the pyrazolo-pyrazine scaffold profoundly influences target selectivity, binding kinetics, and physicochemical profiles due to altered hydrogen-bonding patterns, dipole moments, and three-dimensional topography. The 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine isomer exhibits distinct pharmacophoric advantages over its [3,4-d], [4,3-d], and [5,1-b] regioisomers, particularly regarding kinase inhibition profiles and cellular permeability. X-ray crystallographic analyses of CDK2 complexes reveal that the [1,5-a] isomer maintains optimal vector alignment for hinge-region hydrogen bonding between N1 (scaffold) and Leu83 (enzyme), with a donor-acceptor distance of 2.78±0.05Å versus 3.12±0.08Å in the [3,4-d] isomer [5] [6]. This 0.34Å difference translates to 10-15 fold higher binding affinity (Kᵢ = 28 nM vs. 320 nM) due to enhanced electrostatic complementarity.
Table 3: Comparative Analysis of Pyrazolo-Pyrazine Positional Isomers
Isomer Type | Kinase Inhibition Profile | CDK2 IC₅₀ (μM) | logD₇.₄ | Caco-2 Pₐₚₚ (×10⁻⁶ cm/s) |
---|---|---|---|---|
Pyrazolo[1,5-a]pyrazine | Selective CDK2/9 inhibition | 0.028±0.003 | 1.35±0.08 | 22.7±3.1 |
Pyrazolo[3,4-d]pyrimidine | Pan-CDK inhibition | 0.184±0.01 | 0.92±0.12 | 12.3±2.4 |
Pyrazolo[4,3-d]pyrimidine | CDK1/2/5 inhibition | 0.76±0.05 | 1.78±0.15 | 8.9±1.7 |
Pyrazolo[5,1-b]pyrazine | Weak kinase inhibition | >10 | 2.15±0.21 | 4.2±0.9 |
The [1,5-a] fusion geometry positions the 7-methyl group perpendicular to the bicyclic plane, creating a well-defined chiral pocket that enables enantioselective interactions—particularly relevant for allosteric modulators of asymmetric targets like the HBV core protein. This contrasts with the planar [3,4-d] pyrazolopyrimidine isomers that exhibit broader kinase polypharmacology due to less stringent steric exclusion [5] [6]. Cellular permeability assessments (Caco-2 monolayers) demonstrate the partially saturated [1,5-a]pyrazine ring enhances membrane translocation (Pₐₚₚ = 22.7×10⁻⁶ cm/s) compared to fully aromatic analogs (Pₐₚₚ = 8.9-12.3×10⁻⁶ cm/s), attributable to reduced molecular rigidity and polar surface area [7] [10]. This permeability advantage is crucial for intracellular targets like viral nucleocapsids and cyclin-dependent kinases. Quantum chemical calculations (M06-2X/def2-TZVP) confirm the [1,5-a] isomer's superior dipole moment alignment (4.8±0.3 Debye) for traversing phospholipid bilayers versus the [3,4-d] (6.2±0.4 Debye) and [4,3-d] (7.1±0.5 Debye) isomers [9]. Synthetic accessibility further differentiates these isomers: The [1,5-a] series permits direct C7 functionalization via electrophilic substitution or directed ortho-metalation prior to ring closure, whereas [3,4-d] analogs require complex multi-step sequences for comparable modifications, reducing overall yields by 30-50% [5] [6] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1